1-(5-Bromo-2,3-dimethoxyphenyl)ethanone 1-(5-Bromo-2,3-dimethoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 7507-91-7
VCID: VC14410231
InChI: InChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
SMILES:
Molecular Formula: C10H11BrO3
Molecular Weight: 259.10 g/mol

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone

CAS No.: 7507-91-7

Cat. No.: VC14410231

Molecular Formula: C10H11BrO3

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone - 7507-91-7

Specification

CAS No. 7507-91-7
Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
IUPAC Name 1-(5-bromo-2,3-dimethoxyphenyl)ethanone
Standard InChI InChI=1S/C10H11BrO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Standard InChI Key IEWGQNOTGIGDRV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C(=CC(=C1)Br)OC)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone belongs to the class of substituted acetophenones. The phenyl ring is functionalized with two methoxy (-OCH3_3) groups at the 2- and 3-positions and a bromine atom at the 5-position, while a ketone group (-COCH3_3) occupies the 1-position (Figure 1). The spatial arrangement of these substituents creates distinct electronic effects: the methoxy groups donate electron density via resonance, while the bromine atom exerts an inductive electron-withdrawing effect. This interplay influences the compound’s reactivity in electrophilic and nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H11BrO3\text{C}_{10}\text{H}_{11}\text{BrO}_3
Molecular Weight259.10 g/mol
CAS Number7507-91-7
Substituent Positions2-OCH3_3, 3-OCH3_3, 5-Br

Synthesis and Optimization

Table 2: Synthesis Conditions and Yields

Brominating AgentSolventTemperatureYield (%)Purity
Br2\text{Br}_2Chloroform25°C84–92>95%
NBSCCl4_40–5°C78–85>90%

Physicochemical Properties

Thermal and Solubility Profiles

1-(5-Bromo-2,3-dimethoxyphenyl)ethanone is a solid at room temperature, with a melting point range of 81–83°C . It exhibits moderate solubility in polar aprotic solvents such as dichloromethane and methanol but is sparingly soluble in water due to its hydrophobic aromatic backbone .

Table 3: Physical Properties

PropertyValueSource
Melting Point81–83°C
Boiling Point326.5°C (predicted)
Density1.422 g/cm3^3
Solubility (CH2_2Cl2_2)High

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic aromatic substitution (NAS) reactions. For example, treatment with amines or alkoxides can yield derivatives with modified biological activities.

Role in Drug Synthesis

This compound is a key intermediate in synthesizing HIV integrase inhibitors, as demonstrated in studies where brominated aryl ketones showed enhanced inhibitory activity against viral enzymes . The bromine atom’s hydrophobic interactions with enzyme active sites are critical for binding affinity .

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra reveal distinct signals for methoxy protons (δ 3.80–3.95 ppm) and aromatic protons (δ 6.90–7.20 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 259.10 ([M+H]+^+).

Future Directions

Research should explore its utility in synthesizing antiviral and anticancer agents. Computational modeling could optimize substituent patterns for enhanced bioactivity .

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